Cas no 615-86-1 (2,4,5-Tribromoaniline)

2,4,5-Tribromoaniline structure
2,4,5-Tribromoaniline structure
商品名:2,4,5-Tribromoaniline
CAS番号:615-86-1
MF:C6H4Br3N
メガワット:329.8147
MDL:MFCD00830066
CID:4654498
PubChem ID:14452548

2,4,5-Tribromoaniline 化学的及び物理的性質

名前と識別子

    • 2,4,5-tribromoaniline
    • FCH1332041
    • SY233062
    • 615-86-1
    • AKOS024438780
    • CS-12878
    • AC1490
    • DB-163505
    • MFCD00830066
    • SCHEMBL4442830
    • 2,4,5-Tribromoaniline
    • MDL: MFCD00830066
    • インチ: 1S/C6H4Br3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
    • InChIKey: IANBJQQTAKDKDC-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C([H])C(=C(C([H])=C1N([H])[H])Br)Br

計算された属性

  • せいみつぶんしりょう: 328.78734g/mol
  • どういたいしつりょう: 326.78939g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 120
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 26

2,4,5-Tribromoaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013024016-250mg
2,4,5-Tribromoaniline
615-86-1 97%
250mg
$504.00 2023-09-01
eNovation Chemicals LLC
D685707-1g
2,4,5-Tribromoaniline
615-86-1 97%
1g
$180 2024-07-20
abcr
AB527382-1g
2,4,5-Tribromoaniline; .
615-86-1
1g
€314.40 2025-02-11
1PlusChem
1P01ENKG-250mg
2,4,5-Tribromoaniline
615-86-1 ≥97%
250mg
$190.00 2024-04-22
1PlusChem
1P01ENKG-5g
2,4,5-Tribromoaniline
615-86-1 ≥97%
5g
$580.00 2024-04-22
Aaron
AR01ENSS-5g
2,4,5-Tribromoaniline
615-86-1
5g
$549.00 2023-12-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS4640-250mg
2,4,5-tribromoaniline
615-86-1 95%
250mg
¥648.0 2024-04-18
abcr
AB527382-250mg
2,4,5-Tribromoaniline; .
615-86-1
250mg
€171.60 2025-02-20
A2B Chem LLC
AX62544-5g
2,4,5-Tribromoaniline
615-86-1 ≥97%
5g
$644.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595642-1g
2,4,5-Tribromoaniline
615-86-1 98%
1g
¥1818.00 2024-05-06

2,4,5-Tribromoaniline 関連文献

  • 1. CXIV.—The scission of diaryl ethers and related compounds by means of piperidine. Part III. The nitration of 2 : 4-dibromo-2′ : 4′-dinitrodiphenyl ether and of 2 : 4-dibromophenyl p-toluenesulphonate and benzoate. The chlorination and bromination of m-nitrophenol
    Rosalind Venetia Henley,Eustace Ebenezer Turner J. Chem. Soc. 1930 928

2,4,5-Tribromoanilineに関する追加情報

Recent Advances in the Study of 2,4,5-Tribromoaniline (CAS: 615-86-1) and Its Applications in Chemical Biology and Pharmaceutical Research

2,4,5-Tribromoaniline (CAS: 615-86-1) is a halogenated aniline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its three bromine atoms attached to the aniline ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. Recent studies have explored its potential in drug discovery, material science, and environmental chemistry, highlighting its multifaceted role in advancing scientific knowledge and technological innovation.

One of the most notable advancements in the study of 2,4,5-Tribromoaniline is its application in the development of novel pharmaceutical agents. Researchers have identified its utility as a building block for the synthesis of brominated heterocyclic compounds, which are known for their bioactivity. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of 2,4,5-Tribromoaniline exhibit potent inhibitory effects against certain enzymes involved in inflammatory pathways. This finding opens new avenues for the design of anti-inflammatory drugs with improved efficacy and reduced side effects.

In addition to its pharmaceutical applications, 2,4,5-Tribromoaniline has also been investigated for its role in material science. A recent report in *Advanced Materials* highlighted its use as a precursor for the synthesis of organic semiconductors. The bromine atoms in the compound facilitate cross-coupling reactions, enabling the creation of conjugated polymers with enhanced electronic properties. These materials hold promise for applications in flexible electronics, organic photovoltaics, and sensors, underscoring the compound's relevance beyond traditional chemical biology.

Environmental concerns related to halogenated compounds have also spurred research into the degradation and detoxification of 2,4,5-Tribromoaniline. A 2022 study in *Environmental Science & Technology* explored microbial degradation pathways, identifying specific bacterial strains capable of breaking down the compound into less toxic metabolites. This research is critical for addressing the environmental persistence of brominated anilines and developing bioremediation strategies to mitigate their impact.

Despite these advancements, challenges remain in the large-scale synthesis and application of 2,4,5-Tribromoaniline. Issues such as regioselectivity in bromination reactions and the need for greener synthetic methods are areas of active investigation. Recent work published in *Green Chemistry* proposed a catalytic approach using sustainable reagents, offering a more environmentally friendly route to produce the compound. Such innovations are essential for aligning industrial practices with the principles of green chemistry.

In conclusion, 2,4,5-Tribromoaniline (CAS: 615-86-1) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from drug discovery to material science, highlight its versatility and potential for future innovations. Ongoing studies aim to address existing challenges and unlock new opportunities for this halogenated aniline derivative, ensuring its continued relevance in scientific and industrial contexts.

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